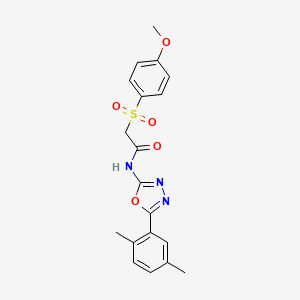

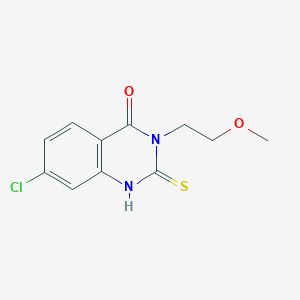

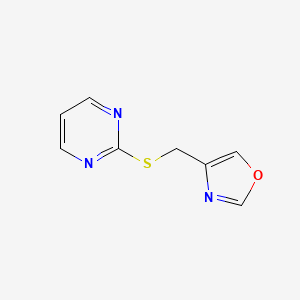

![molecular formula C15H15N3O4 B2604338 N-([2,3'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034341-42-7](/img/structure/B2604338.png)

N-([2,3'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can be determined using various experimental techniques .Wissenschaftliche Forschungsanwendungen

Dye-Sensitized Solar Cells (DSSCs)

The bifuran derivatives have been utilized in the synthesis of organic dyes for dye-sensitized solar cells . These organic dyes are designed to absorb photons and convert them into electrons, which is a crucial step in the conversion of solar energy into electricity. The bifuran derivatives, when used as part of the dye’s molecular structure, can facilitate effective photo-induced intramolecular charge transfer, leading to wider panchromatic absorption spectra and improved photovoltaic performance .

Photovoltaic Performance Enhancement

In the realm of solar energy, bifuran derivatives have shown promise in enhancing the photovoltaic performance of solar cells. By replacing traditional π-spacer units with bifuran units, researchers have observed significant improvements in the electrochemical and photovoltaic properties of the solar cells. This includes higher power conversion efficiencies and better voltage outputs compared to some traditional metal dyes .

Organic Dye Synthesis

Bifuran derivatives are key components in the synthesis of organic dyes. These dyes benefit from their simple structural modulation, low environmental impact, and outstanding light-harvesting capabilities. The bifuran-based dyes have been reported to exhibit high efficiency, which is attributed to their superior optical and electrochemical characteristics .

Co-sensitization Strategies

The compound has been used in co-sensitization strategies to improve the performance of DSSCs. By combining bifuran-based dyes with traditional dyes like N-719, researchers have achieved greater photocurrent and photovoltage, leading to a higher overall power conversion efficiency. This synergistic effect is due to the enhanced light-harvesting capacity and the broad absorption range provided by the bifuran derivatives .

Ion-Exchange Polyamides

Bifuran derivatives have been employed in the synthesis of bio-based ion-exchange polyamides. These polyamides are synthesized through interfacial polymerization and are used for various applications, including water purification and separation processes. The bifuran component contributes to the structural integrity and functionality of these polymeric materials .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c1-18-8-12(15(17-18)20-2)14(19)16-7-11-3-4-13(22-11)10-5-6-21-9-10/h3-6,8-9H,7H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSBUJMFLJLOFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=CC=C(O2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

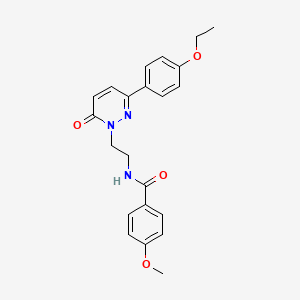

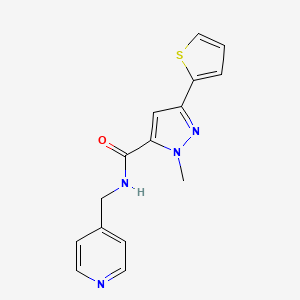

![N-[2-(2-Phenyl-1,3-oxazol-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2604264.png)

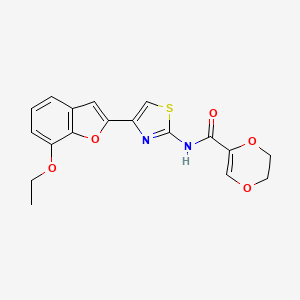

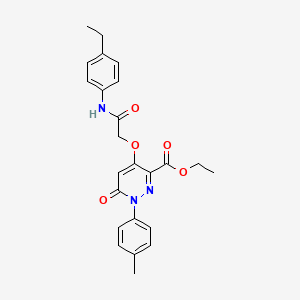

![5-(3,4-dichlorophenyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B2604266.png)

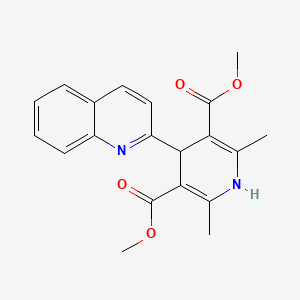

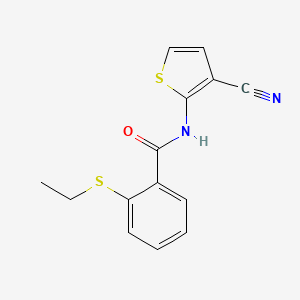

![2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2604272.png)